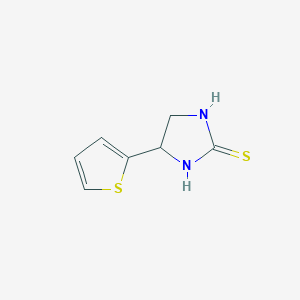
4-(2-Thienyl)-2-imidazolidinethione
Cat. No. B8556850
M. Wt: 184.3 g/mol
InChI Key: PHJJIRPLWOVQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07115748B2
Procedure details


. . A solution of 140 mg (1.0 mmol) of 2-thienyl-1,2-diaminoethane and allyl isothiocyanate (99 mg, 1 mmol) in bromobenzene (5 mL) was heated for 40 min and allowed to cool to room temperature and then cooled to −5° C. The title compound (160 mg, 83% yield) was obtained upon filtration and washing with hexane.



Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([NH2:9])[CH2:7][NH2:8].C(N=[C:14]=[S:15])C=C>BrC1C=CC=CC=1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]1[CH2:7][NH:8][C:14](=[S:15])[NH:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(CN)N
|
|
Name
|
|
|
Quantity
|
99 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N=C=S
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
BrC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −5° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1)C1NC(NC1)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 160 mg | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
